tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. This particular compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other biologically active molecules .
Preparation Methods
The synthesis of tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves a series of chemical reactions starting from readily available starting materials. One common synthetic route includes the protection of the amine group, followed by alkylation and acylation reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and advanced purification techniques .
Chemical Reactions Analysis
tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles under appropriate conditions.
Coupling Reactions: Suzuki-Miyaura and Buchwald couplings are commonly used to introduce various substituents onto the benzimidazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can introduce aryl groups, while Buchwald coupling can introduce arylamines .
Scientific Research Applications
tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets this compound apart is its unique substitution pattern, which can impart different biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C13H16FN3O2 |
---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
tert-butyl N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)15-7-10-16-9-6-4-5-8(14)11(9)17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
JIUNWVKDZHUIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.